N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14881653
InChI: InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

CAS No.:

Cat. No.: VC14881653

Molecular Formula: C16H14ClN3O

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide -

Specification

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide
Standard InChI InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Standard InChI Key CHRWNGZHKRIDQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-chlorobenzamide features a benzimidazole heterocycle fused to a benzene ring, substituted at the 2-position with a chlorine atom (Figure 1). The benzimidazole moiety is connected to the 2-chlorobenzamide group through an ethyl spacer, enabling conformational flexibility. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC16H14ClN3O\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}
Molecular Weight299.75 g/mol
IUPAC NameN-[2-(1H-Benzimidazol-2-yl)ethyl]-2-chlorobenzamide
Canonical SMILESC1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=CC=C3Cl

The benzimidazole core contributes to aromatic stability and hydrogen-bonding capacity, while the chloro substituent enhances electrophilicity, potentially influencing reactivity and target binding .

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s reactivity is governed by two key groups:

  • Chlorobenzamide: Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the chlorine-bearing carbon.

  • Benzimidazole Nitrogen: Susceptible to alkylation or acylation, enabling side-chain diversification.

For instance, reduction of the amide carbonyl to an amine could yield a more basic analog, while halogen exchange might replace chlorine with fluorine for enhanced metabolic stability.

Comparative Analysis with Structural Analogs

The biological activity of benzimidazole derivatives is highly substituent-dependent. Table 1 compares N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide with related compounds:

CompoundStructural VariationHypothesized Activity
N-(1H-Benzimidazol-2-yl)-4-chlorobenzamideChlorine at benzamide para-positionAnti-inflammatory
5-Fluoro-N-(1H-benzimidazol-2-yl)-2-methoxybenzamideFluorine and methoxy substituentsAntimicrobial
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-nitrobenzamideNitro group instead of chlorineCOX-2 inhibition

The 2-chloro configuration in the target compound may optimize steric and electronic interactions with hydrophobic enzyme pockets, potentially enhancing potency over nitro or methoxy analogs.

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